An In-Depth Technical Guide to 2,3-Dimethylanthracene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,3-Dimethylanthracene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic anthracene core with two methyl groups substituted at the 2 and 3 positions.[1] This seemingly simple structural modification on the anthracene framework imparts unique photophysical and chemical properties, making it a molecule of significant interest in materials science and chemical research. Its inherent fluorescence and reactivity serve as a foundation for its application in organic electronics and as a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive technical overview of 2,3-dimethylanthracene, delving into its fundamental properties, synthesis methodologies, characteristic reactions, and potential applications, with a focus on providing practical insights for researchers in the field.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2,3-dimethylanthracene is crucial for its effective utilization in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [3][4] |
| Molecular Weight | 206.28 g/mol | [3][4] |
| CAS Number | 613-06-9 | [3][4] |
| Appearance | White to yellow or orange crystalline solid | [2] |
| Melting Point | 246-248 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene. | [2] |
| InChI | 1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | [3] |
| InChIKey | OGVRJXPGSVLDRD-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | [3] |
Spectroscopic Signature
UV-Vis Absorption and Fluorescence: Anthracene and its derivatives are known for their strong absorption in the ultraviolet region and their characteristic blue fluorescence.[5] The absorption of a photon promotes an electron to a higher energy singlet state (S₁), and the subsequent relaxation to the ground state (S₀) results in the emission of a fluorescent photon.[5] The methyl substituents on the anthracene core are expected to cause a slight red-shift in the absorption and emission maxima compared to unsubstituted anthracene due to their electron-donating nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2,3-dimethylanthracene would provide definitive structural confirmation. Based on the molecular structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups. The ¹³C NMR spectrum would similarly display unique resonances for the aromatic carbons and the methyl carbons. While a publicly available, fully assigned spectrum for 2,3-dimethylanthracene is elusive, the PubChem entry for this compound indicates the availability of ¹³C NMR spectral data.[3]
Synthesis of 2,3-Dimethylanthracene: A Step-by-Step Approach
The synthesis of 2,3-dimethylanthracene can be achieved through a multi-step process, most commonly involving a Diels-Alder reaction followed by aromatization. A reliable method involves the synthesis of the intermediate 2,3-dimethyl-9,10-anthraquinone, which is then reduced to the final product.
Part 1: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione via Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[6] In this step, 1,4-naphthoquinone acts as the dienophile and 2,3-dimethyl-1,3-butadiene serves as the diene.
Figure 1: Diels-Alder reaction for the synthesis of the 2,3-dimethylanthracene precursor.
Experimental Protocol:
-
Dissolution of Dienophile: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol) in ethanol (e.g., 100 mL).[7]
-
Addition of Diene: To the stirred solution, add 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) via a syringe.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours.[7]
-
Crystallization and Isolation: Allow the mixture to cool to room temperature. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, will crystallize out of the solution.[7] The crystals can be collected by vacuum filtration.
Part 2: Aromatization to 2,3-Dimethyl-9,10-anthraquinone
The Diels-Alder adduct is then dehydrogenated (aromatized) to form 2,3-dimethyl-9,10-anthraquinone. This can be achieved by air oxidation in an ethanolic potassium hydroxide solution.[8]
Experimental Protocol:
-
Preparation of Ethanolic KOH: Prepare a 5% solution of potassium hydroxide in ethanol.[8]
-
Dehydrogenation: Dissolve the adduct from Part 1 (e.g., 40 g) in the ethanolic potassium hydroxide solution (e.g., 600 mL) in a three-necked flask equipped with a reflux condenser and an air inlet tube.[8]
-
Aration: Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and a color change from green to yellow will be observed.[8]
-
Isolation: After the reaction is complete, the 2,3-dimethyl-9,10-anthraquinone can be isolated by filtration and purified by recrystallization.
Part 3: Reduction to 2,3-Dimethylanthracene
The final step involves the reduction of the anthraquinone to the corresponding anthracene. This can be accomplished using a variety of reducing agents, with sodium borohydride being a common choice for this transformation.[9][10]
Figure 2: Reduction of 2,3-dimethyl-9,10-anthraquinone to 2,3-dimethylanthracene.
General Protocol Outline:
-
Suspension of Anthraquinone: Suspend 2,3-dimethyl-9,10-anthraquinone in a suitable solvent, such as a mixture of tetrahydrofuran and water.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the suspension.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 2,3-dimethylanthracene.
Chemical Reactivity: An Overview
The chemical reactivity of 2,3-dimethylanthracene is largely dictated by its electron-rich aromatic system. It readily undergoes reactions that are characteristic of anthracenes, including electrophilic aromatic substitution and photodimerization.
Electrophilic Aromatic Substitution
Like anthracene, 2,3-dimethylanthracene is susceptible to electrophilic attack. The presence of two electron-donating methyl groups at the 2 and 3 positions is expected to activate the aromatic rings towards electrophiles. The directing effects of these substituents will influence the position of further substitution. Based on the principles of electrophilic aromatic substitution on substituted benzene rings, the positions ortho and para to the methyl groups (positions 1 and 4) would be activated. However, the inherent reactivity of the 9 and 10 positions of the anthracene core is very high. Therefore, a complex mixture of products may be obtained, and the reaction conditions would be critical in determining the major product.
Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group (-NO₂) using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[11][12]
-
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent, often in the presence of a Lewis acid catalyst.
-
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[13][14] This reaction is a versatile method for forming carbon-carbon bonds with the aromatic ring.
-
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
Photodimerization
Anthracene and its derivatives are well-known to undergo a [4+4] photocycloaddition reaction upon irradiation with UV light, forming a dimer. This reaction is a reversible process, with the dimer reverting to the monomers upon heating or irradiation at a shorter wavelength. The photodimerization of 2,3-dimethylanthracene would lead to a cycloadduct with a more complex stereochemistry compared to unsubstituted anthracene.
Applications in Research and Technology
The unique photophysical and electronic properties of 2,3-dimethylanthracene make it a promising candidate for various applications, particularly in the field of organic electronics and sensor technology.
Organic Light-Emitting Diodes (OLEDs)
Fluorescent Probes
The inherent fluorescence of the anthracene core makes it an excellent scaffold for the development of fluorescent probes for the detection of various analytes, such as metal ions.[11][17][18] By functionalizing the 2,3-dimethylanthracene molecule with specific recognition moieties, probes can be designed to exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence) upon binding to a target analyte.[17][18] The design of such probes is an active area of research with applications in environmental monitoring, biological imaging, and medical diagnostics.
Safety and Handling
As a polycyclic aromatic hydrocarbon, 2,3-dimethylanthracene should be handled with caution. Many PAHs and their methylated derivatives are known to be carcinogenic.[2][19] The International Agency for Research on Cancer (IARC) has classified anthracene as "possibly carcinogenic to humans" (Group 2B).[20][21] While a specific classification for 2,3-dimethylanthracene is not provided, it is prudent to treat it as a potential carcinogen.
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22]
The National Toxicology Program (NTP) provides comprehensive reports on the toxicology and carcinogenicity of various chemicals, which can be a valuable resource for assessing the potential hazards of related compounds.[1][23]
Conclusion
2,3-Dimethylanthracene is a fascinating molecule with a rich chemistry and promising applications. Its synthesis, based on the robust Diels-Alder reaction, is accessible to most organic chemistry laboratories. Its reactivity, particularly in electrophilic substitution and photodimerization, offers numerous avenues for the creation of novel functional materials. While its potential in OLEDs and as a fluorescent probe is evident, further research is needed to fully realize its capabilities in these areas. As with all PAHs, careful handling and adherence to safety protocols are paramount when working with this compound. This guide serves as a foundational resource for researchers embarking on the study and application of 2,3-dimethylanthracene, providing both the necessary background and practical guidance for its synthesis and use.
References
-
PubChem. 2,3-Dimethylanthracene. National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
- Google Patents. (1998). Method for preparing anthraquinones.
-
ResearchGate. (2015). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs?. [Link]
-
Organic Syntheses. 2,3-dimethylanthraquinone. [Link]
-
National Toxicology Program. Technical Reports. National Institute of Environmental Health Sciences. [Link]
-
SyntheticPage. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. [Link]
-
Diels-Alder Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]
-
National Toxicology Program. Study Reports. National Institute of Environmental Health Sciences. [Link]
-
Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
-
American Cancer Society. (2024). Known and Probable Human Carcinogens. [Link]
-
National Toxicology Program. Completed Evaluations. National Institute of Environmental Health Sciences. [Link]
-
Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]
-
ResearchGate. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
National Center for Biotechnology Information. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. [Link]
-
Lumen Learning. Examples of electrophilic aromatic substitution. [Link]
-
International Agency for Research on Cancer. (2023). IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. [Link]
-
MDPI. (2021). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Link]
-
National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
International Agency for Research on Cancer. (2023). IARC Monographs evaluate the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. [Link]
-
ResearchGate. (2025). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. [Link]
-
MDPI. (2022). Photophysical Properties of Anthracene Derivatives. [Link]
-
ResearchGate. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. [Link]
-
ResearchGate. (2025). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. [Link]
-
National Center for Biotechnology Information. (2016). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]
-
YouTube. (2020). Friedel Crafts Acetylation. [Link]
-
CAS Common Chemistry. 2,3-Dimethylanthracene. [Link]
Sources
- 1. Technical Reports [ntp.niehs.nih.gov]
- 2. CAS 613-06-9: 2,3-Dimethylanthracene | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dimethylanthracene | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 13. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 14. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 18. Recent Progress in Fluorescent Probes For Metal Ion Detection [ouci.dntb.gov.ua]
- 19. Glossary: Standard IARC classification [ec.europa.eu]
- 20. IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]
- 21. IARC Monographs evaluate the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]
- 22. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Study Reports [ntp.niehs.nih.gov]
